Cas no 1805539-99-4 (4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde)

4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde is a highly functionalized pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group, an iodine substituent, a nitro group, and a reactive aldehyde moiety—make it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The electron-withdrawing nitro and difluoromethyl groups enhance reactivity, while the iodine atom facilitates selective functionalization via metal-catalyzed transformations. This compound is particularly valuable in the development of fluorinated bioactive molecules, offering precise control over molecular properties such as lipophilicity and metabolic stability. Its well-defined reactivity profile ensures reliable performance in complex synthetic pathways.
4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde structure
1805539-99-4 structure
商品名:4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde
CAS番号:1805539-99-4
MF:C7H3F2IN2O3
メガワット:328.011600732803
CID:4894155

4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde
    • インチ: 1S/C7H3F2IN2O3/c8-7(9)5-3(10)1-11-4(2-13)6(5)12(14)15/h1-2,7H
    • InChIKey: IQHZKKNBCUWENP-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C=O)C(=C1C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 75.8

4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029021851-250mg
4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde
1805539-99-4 95%
250mg
$1,029.00 2022-04-01
Alichem
A029021851-1g
4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde
1805539-99-4 95%
1g
$3,126.60 2022-04-01
Alichem
A029021851-500mg
4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde
1805539-99-4 95%
500mg
$1,701.85 2022-04-01

4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde 関連文献

4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehydeに関する追加情報

4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde (CAS No: 1805539-99-4): A Promising Synthetic Intermediate in Medicinal Chemistry

This 4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde (CAS No 1805539-99-4) represents a structurally complex aromatic compound with significant synthetic utility in the development of bioactive molecules. Its unique combination of substituents—difluoromethyl, iodo, and nitro groups positioned on the pyridine ring framework—creates a versatile scaffold for further functionalization. The difluoromethyl moiety provides enhanced metabolic stability and lipophilicity, while the iodo substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The nitro group introduces redox-active properties and enables modulation of electronic effects, making this compound particularly valuable for designing novel pharmacophores.

In recent studies published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the utility of this compound as a key intermediate in synthesizing multitarget kinase inhibitors. The carboxaldehyde handle allows for efficient conjugation with bioisosteres and pharmacokinetic enhancers through aldol condensation reactions. A notable application involves its use in constructing heterocyclic systems via Mannich reactions, forming imine derivatives that exhibit selective inhibition of tyrosine kinases implicated in oncogenic signaling pathways. This 4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde-derived scaffold achieved IC₅₀ values as low as 0.8 nM against mutant EGFR proteins in vitro, surpassing conventional inhibitors by an order of magnitude.

Synthetic strategies leveraging this compound's structural features have been optimized using modern continuous flow methodologies reported in Chemical Science (2024). The iodination at position 5 enables precise Suzuki-Miyaura cross-coupling to introduce diverse aryl groups, while the nitro group's reduction under controlled conditions provides access to amino derivatives with tunable bioactivity. Recent advancements highlight its role in generating photoactivatable probes for studying protein-protein interactions through click chemistry approaches, where the difluoromethyl group acts as a photoremovable protecting group under specific wavelengths.

Cryogenic electron microscopy studies from Nature Structural & Molecular Biology (2023) revealed how the spatial arrangement of substituents in this compound facilitates binding to allosteric sites on enzyme targets. The fluorinated methyl group creates favorable steric interactions that stabilize enzyme-inhibitor complexes, while the nitro group's polar character enhances hydrogen bonding networks with target residues. These structural insights have been applied to design analogs with improved selectivity profiles against off-target kinases, addressing a critical challenge in drug development.

In preclinical evaluations reported in ACS Medicinal Chemistry Letters (2024), derivatives synthesized from this intermediate showed promising activity against multidrug-resistant bacterial strains when incorporated into β-lactam antibiotic frameworks. The iodo substituent was strategically replaced with quinoline moieties to enhance membrane permeability, while retention of the nitro group contributed antibacterial efficacy through redox cycling mechanisms. This dual functionality underscores its potential for rational drug design combining multiple therapeutic modalities.

The carboxaldehyde functionality has also enabled innovative applications in targeted drug delivery systems described in Biomaterials (2023). Conjugation with hydrazone linkers forms pH-sensitive prodrugs that release active payloads specifically within tumor microenvironments. Computational docking studies confirmed that the difluoromethyl group improves ligand efficiency by optimizing hydrophobic interactions with receptor binding pockets, while maintaining necessary solubility properties for systemic administration.

Structural characterization via X-ray crystallography (Acta Crystallographica Section C, 2024) revealed an unprecedented conformational preference due to the interplay between substituent electronic effects and steric hindrance. The nitro group adopts an axial orientation relative to the pyridine plane, creating an extended conjugation system that influences photophysical properties when used as a fluorophore precursor in fluorescent probe synthesis. This geometric preference has been leveraged to develop polarization-sensitive imaging agents for real-time tracking of cellular processes.

Advances in asymmetric synthesis methods published in Angewandte Chemie (2024) now permit enantioselective preparation of chiral variants using rhodium-catalyzed transfer hydrogenation protocols on its nitro functionality. These stereoisomers exhibit distinct pharmacokinetic profiles and receptor affinities when evaluated against G-protein coupled receptors (GPCRs), demonstrating how subtle structural variations can drastically impact biological activity—a critical consideration for developing isoform-selective therapeutics.

Innovative applications extend to materials science through covalent organic frameworks (COFs) research highlighted in Science Advances (2023). The compound's aldehyde groups participate in imine-based polymerization reactions under mild conditions, forming porous materials with tunable porosity controlled by substituent electronic effects. These difluoromethylated iodopyridine-based COFs exhibit exceptional gas adsorption capacities and catalytic activity for oxidation reactions mediated by their nitro functionalities.

The strategic placement of halogens and nitro groups aligns with current trends emphasizing halogen bond-mediated interactions and redox-active pharmacophores as design principles for next-generation therapeutics. Recent computational studies using density functional theory (DFT) confirm that these substituents create favorable electrostatic potentials at specific molecular surfaces, enhancing binding affinity through both covalent and non-covalent interactions—a phenomenon exploited in developing allosteric modulators for ion channel targets described in Chemical Communications (Q1 2024).

Safety data sheets emphasize its utility under controlled laboratory conditions without classification as a hazardous material per current regulatory standards when handled following standard organic synthesis protocols. Its thermal stability profile up to 180°C under nitrogen atmosphere makes it suitable for high-throughput screening campaigns requiring solid-phase synthesis compatibility.

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